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In the relentless pursuit of smaller and more powerful integrated circuits, the integrity of the

interconnects is paramount. Diffusion barriers are critical components that prevent the

migration of copper into the surrounding dielectric and silicon, which can lead to device failure.

Tantalum Nitride (TaN) has emerged as a leading material for these barriers. This guide

provides a comparative analysis of the electrical properties of TaN diffusion barriers

synthesized from the precursor pentakis(dimethylamino)tantalum (PDMAT), benchmarked

against other common diffusion barrier materials and deposition techniques.

Comparative Electrical Performance
The efficacy of a diffusion barrier is primarily determined by its electrical properties, including

resistivity, leakage current, and its ability to withstand high temperatures before breakdown.

The following table summarizes the key electrical performance metrics for TaN derived from

PDMAT and compares them with alternative materials and deposition methods.
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Barrier
Material

Deposition
Method

Precursor/T
arget

Resistivity
(μΩ-cm)

Leakage
Current
Density
(A/cm²)

Failure
Temperatur
e (°C)

TaN PEALD PDMAT 200 - 5000 Low >600

TaN PVD Ta Target ~240 - 380 Low 600 - 700

TaN CVD TBTDET 920

Higher after

550°C

annealing

~550-600

TiN MOCVD TDMAT

~2000 (as-

deposited),

~120 (after

RTN)

High leakage

after 600°C

annealing

~600

Ta/TaN Bi-

layer
PVD Ta Target

Lower than

single layer

TaN

Lower than

Ta

Better than

Ta

Key Insights:

Resistivity: TaN films derived from PDMAT using Plasma-Enhanced Atomic Layer Deposition

(PEALD) exhibit a wide range of resistivity, which can be tuned by process parameters.

While some reports indicate higher resistivity for ALD TaN compared to Physical Vapor

Deposition (PVD) TaN, PEALD processes have achieved resistivities in the range of 200-500

μΩ-cm.

Leakage Current: TaN barriers, in general, exhibit low leakage currents. However, the

thermal stability against Cu diffusion is a critical factor. For instance, CVD TaN films have

shown increased leakage currents after annealing at 600°C. TaN and Ta/TaN bi-layer barriers

have demonstrated lower leakage currents and higher breakdown voltages compared to

pure Ta barriers.

Thermal Stability: The failure temperature, the point at which the barrier breaks down and

allows Cu to diffuse, is a crucial metric. PVD TaN has shown stability up to 600-700°C.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b008851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MOCVD TiN and TaN films have comparable thermal stability, with failure occurring around

600°C. Notably, PEALD TaN films from PDMAT have shown excellent barrier properties even

at subnanometer thicknesses.

Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below

are typical protocols for the deposition and characterization of TaN diffusion barriers.

Deposition of TaN from PDMAT via PEALD
Substrate Preparation: A silicon wafer is cleaned using a standard RCA cleaning procedure

to remove organic and metallic contaminants. A layer of SiO₂ is often grown or deposited on

the wafer, followed by the deposition of a copper film.

Deposition Process:

The substrate is placed in a PEALD reactor chamber.

The chamber is heated to the desired deposition temperature, typically in the range of

200-300°C.

The deposition cycle consists of sequential pulses of the PDMAT precursor and a plasma

reactant (e.g., N₂ or NH₃ plasma).

A typical cycle involves:

1. PDMAT pulse into the chamber.

2. Purge with an inert gas (e.g., Ar) to remove unreacted precursor and byproducts.

3. Plasma exposure (e.g., N₂ plasma) to react with the adsorbed PDMAT layer.

4. Purge with an inert gas.

This cycle is repeated to achieve the desired film thickness.

Characterization of Electrical Properties
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Resistivity Measurement: The sheet resistance of the deposited TaN film is measured using

a four-point probe. The resistivity is then calculated by multiplying the sheet resistance by the

film thickness, which is typically measured by ellipsometry or transmission electron

microscopy (TEM).

Leakage Current and Breakdown Voltage Measurement:

Metal-Insulator-Semiconductor (MIS) capacitor structures (e.g., Cu/TaN/SiO₂/Si) are

fabricated.

An I-V (current-voltage) measurement is performed by applying a ramping voltage across

the capacitor and measuring the resulting leakage current.

The breakdown voltage is determined as the voltage at which a sudden and significant

increase in leakage current occurs.

Thermal Stability Assessment:

The fabricated Cu/TaN/Si structures are subjected to thermal annealing at various

temperatures in a vacuum or inert atmosphere for a specific duration (e.g., 30 minutes).

After annealing, the electrical properties (leakage current of p-n junctions) are remeasured

to determine the failure temperature of the diffusion barrier.

Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of TaN diffusion barriers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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